8-Methyl-7-oxononanoic acid

Description

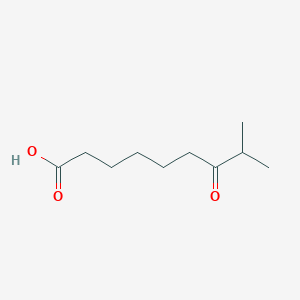

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(2)9(11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOREHIFXCGWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560238 | |

| Record name | 8-Methyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55277-54-8 | |

| Record name | 8-Methyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Considerations in 8 Methyl 7 Oxononanoic Acid Research

Systematic IUPAC Naming and Synonyms

The compound with the chemical formula C10H18O3 is systematically named 8-Methyl-7-oxononanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.govsigmaaldrich.com This name precisely describes its structure: a nine-carbon carboxylic acid (nonanoic acid) with a ketone group (oxo) at the seventh carbon and a methyl group at the eighth carbon.

In scientific literature and chemical databases, this compound is also referenced by several synonyms. These include its CAS Registry Number, 55277-54-8. labshake.com The consistent use of its systematic name is crucial to avoid confusion with structurally similar compounds.

| Identifier Type | Identifier |

|---|---|

| Systematic IUPAC Name | 8-Methyl-7-oxononanoic acid |

| CAS Registry Number | 55277-54-8 |

| Molecular Formula | C10H18O3 |

| Canonical SMILES | CC(C)C(=O)CCCCCC(=O)O |

Isomeric Forms and Chiral Centers

The structure of 8-Methyl-7-oxononanoic acid contains a chiral center. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. In the case of 8-Methyl-7-oxononanoic acid, the carbon atom at the 8th position is bonded to a hydrogen atom, a methyl group, the terminal methyl group of the nonanoic acid chain, and the carbonyl group at the 7th position.

The presence of this single chiral center means that 8-Methyl-7-oxononanoic acid can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-8-Methyl-7-oxononanoic acid and (S)-8-Methyl-7-oxononanoic acid. Detailed research findings specifically describing the synthesis, separation, or characterization of these individual isomeric forms were not found in the provided search results.

Enantiomeric and Diastereomeric Analysis

The analysis of enantiomers and diastereomers is a critical aspect of stereochemistry, often involving techniques such as chiral chromatography or polarimetry to distinguish between different stereoisomers. However, a review of the available search results yielded no specific studies or data on the enantiomeric or diastereomeric analysis of 8-Methyl-7-oxononanoic acid.

While extensive research exists on the stereochemistry of similar compounds, particularly 8-amino-7-oxononanoic acid, which is a precursor in biotin (B1667282) synthesis, this information is not directly applicable to 8-Methyl-7-oxononanoic acid. The replacement of the amino group with a methyl group significantly alters the molecule's chemical and physical properties, necessitating separate and specific analysis. Without dedicated research, any discussion of its enantiomeric or diastereomeric properties would be speculative.

| Compound Name |

|---|

| 8-Methyl-7-oxononanoic acid |

| (R)-8-Methyl-7-oxononanoic acid |

| (S)-8-Methyl-7-oxononanoic acid |

| 8-amino-7-oxononanoic acid |

Synthetic Methodologies for 8 Methyl 7 Oxononanoic Acid

Chemical Synthesis Pathways of Related Compounds

Multistep Synthetic Routes

A common strategy for the synthesis of related fatty acids involves multistep chemical transformations. For instance, the synthesis of 8-methylnonanoic acid has been achieved through a copper-catalyzed alkylation of a Grignard reagent, followed by the hydrolysis of an ester under basic conditions. researchgate.net This route utilizes ethyl-6-bromohexanoate and isobutyl magnesium bromide as key precursors to form the carbon skeleton of the target molecule. researchgate.net

Similarly, the synthesis of 9-oxononanoic acid, a precursor for biopolymers, can be achieved through the oxidative cleavage of a C-C bond in long-chain fatty acids like oleic acid, linoleic acid, and ricinoleic acid. researchgate.net Biotechnological pathways have also been explored, utilizing enzymes such as lipoxygenase and hydroperoxide lyase to convert linoleic acid into 9-oxononanoic acid. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthetic routes is highly dependent on the optimization of reaction conditions. For esterification reactions, which are common in fatty acid synthesis, parameters such as temperature, catalyst concentration, and the ratio of alcohol to fatty acid are crucial. Studies on the esterification of lauric acid have shown that temperature and the ethanol/water ratio significantly influence the reaction conversion. researchgate.net

In the enzymatic synthesis of 9-oxononanoic acid from linoleic acid, the best performance was achieved when the lipoxygenase and hydroperoxide lyase enzymes were applied successively rather than simultaneously. researchgate.net This one-pot, two-step process yielded 73% conversion with high selectivity. researchgate.net

Precursor Reactivity and Transformation

The choice and reactivity of precursors are fundamental to the successful synthesis of the target molecule. In the synthesis of 8-methylnonanoic acid, the Grignard reagent, isobutyl magnesium bromide, serves as a nucleophilic source of the isobutyl group, which is essential for the branched methyl structure. researchgate.net The subsequent hydrolysis of the ethyl ester is a standard transformation to yield the final carboxylic acid. researchgate.net

For 9-oxononanoic acid, the unsaturated fatty acid linoleic acid is a key precursor in the biocatalytic route. researchgate.net The enzyme lipoxygenase catalyzes the insertion of oxygen to form a hydroperoxy intermediate, which is then cleaved by hydroperoxide lyase to produce the desired oxoacid. researchgate.net

Novel Synthetic Approaches and Methodology Development

Exploration of Chemo- and Regioselective Reactions

The development of chemo- and regioselective reactions is critical for the efficient synthesis of complex molecules. In the context of fatty acid synthesis, enzymatic catalysis offers high selectivity. For example, the use of 9-lipoxygenase ensures the specific formation of the 9-hydroperoxy intermediate from linoleic acid, leading to 9-oxononanoic acid. researchgate.net This avoids the formation of other positional isomers.

Development of Enantioselective Synthesis

While no specific enantioselective synthesis for 8-methyl-7-oxononanoic acid has been reported, the synthesis of chiral molecules is a significant area of chemical research. For instance, a stereoselective route to (±)-methyl homononactate, a precursor to the antibiotic tetranactin, has been developed. capes.gov.br This synthesis involves the regioselective ring-opening of an epoxide and the stereoselective addition of a dialkyl zinc species to a β-alkoxyaldehyde. capes.gov.br Such principles could hypothetically be applied to the synthesis of chiral derivatives of oxononanoic acids.

Derivatization Strategies for Functionalization

The bifunctional nature of 8-methyl-7-oxononanoic acid, possessing both a carboxylic acid and a ketone group, offers versatile opportunities for chemical modification and functionalization. These two distinct reactive sites can be targeted with a high degree of specificity to introduce new molecular entities, enabling its use as a linker or building block in the synthesis of more complex molecules and bioconjugates.

Carboxylic Acid Derivatization for Conjugation

The terminal carboxylic acid group of 8-methyl-7-oxononanoic acid is a primary target for derivatization, particularly for conjugation to amine-containing molecules. This transformation is typically achieved by converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine, resulting in the formation of a stable amide bond.

The most common strategy involves the use of coupling agents, or activators, in a carbodiimide-mediated reaction. biosyn.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are frequently employed to react with the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form the desired amide conjugate. To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with amines to yield the final product. Other activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be utilized for this purpose.

This derivatization approach is fundamental in bioconjugation for linking molecules like 8-methyl-7-oxononanoic acid to proteins, peptides, or other biomolecules that present accessible primary amine groups, such as the side chain of lysine (B10760008) residues. biosyn.comnih.gov

Table 1: Common Activating Agents for Carboxylic Acid Derivatization This interactive table summarizes reagents used for activating carboxylic acids for conjugation to amines.

| Activating Agent | Abbreviation | Key Features |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble carbodiimide; widely used for bioconjugation in aqueous solutions. |

| N,N'-Dicyclohexylcarbodiimide | DCC | Soluble in organic solvents; produces a urea (B33335) byproduct that is largely insoluble in most organic solvents. |

| N-Hydroxysuccinimide | NHS | Used with carbodiimides to form a more stable, amine-reactive NHS ester, increasing coupling efficiency. |

| N-Hydroxysulfosuccinimide | Sulfo-NHS | Water-soluble version of NHS, used to create amine-reactive Sulfo-NHS esters in aqueous solutions. |

Ketone Group Modifications

The ketone carbonyl group at the 7-position provides a second, orthogonal site for functionalization. libretexts.org Modification at this position allows for the introduction of different functionalities than those attached via the carboxylic acid, making 8-methyl-7-oxononanoic acid a valuable heterobifunctional linker. Common strategies for ketone modification in bioconjugation involve the formation of stable oxime or hydrazone linkages. libretexts.org

Oxime Ligation: This bioorthogonal reaction involves the condensation of the ketone with an aminooxy-containing compound (H₂N-O-R) to form a highly stable oxime bond. nih.govrsc.org The reaction proceeds under mild, typically acidic to neutral pH conditions (pH ~4.5-7) and can be accelerated by catalysts such as aniline (B41778) or its derivatives. nih.govnih.govacs.org The high chemoselectivity and stability of the resulting oxime linkage make this a reliable method for conjugating molecules in complex biological environments. nih.govrsc.org

Hydrazone Formation: Similar to oxime ligation, the ketone can be reacted with a hydrazine (B178648) (H₂NNH₂) or a hydrazide derivative (R-C(O)NHNH₂) to form a hydrazone linkage. wikipedia.orgquimicaorganica.orglibretexts.org This reaction is also typically performed under mildly acidic conditions. quimicaorganica.org While the resulting hydrazone bond is stable, its formation is reversible, and the stability can be influenced by the structure of the reactants. nih.govnih.gov This strategy is widely used for coupling molecules and is a foundational reaction in bioconjugation. libretexts.orgwikipedia.orgnih.gov

Reductive Amination: The ketone group can be converted into a secondary or tertiary amine through reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with a primary or secondary amine under weakly acidic conditions. wikipedia.orgchemistrysteps.com The unstable imine is then reduced in situ to a stable amine. chemistrysteps.commasterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without reducing the initial ketone. chemistrysteps.commasterorganicchemistry.com

Table 2: Common Strategies for Ketone Group Modification This interactive table outlines key reactions for the functionalization of ketone groups.

| Reaction Type | Reactant | Linkage Formed | Key Features |

|---|---|---|---|

| Oxime Ligation | Aminooxy Compound (R-O-NH₂) | Oxime (C=N-O-R) | Forms a highly stable bond; bioorthogonal reaction. nih.govrsc.org |

| Hydrazone Formation | Hydrazine/Hydrazide (R-NH-NH₂) | Hydrazone (C=N-NH-R) | Widely used for bioconjugation; bond stability can be tuned. nih.govwikipedia.org |

Advanced Analytical Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 8-Methyl-7-oxononanoic acid, providing detailed information about its carbon framework, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 8-Methyl-7-oxononanoic acid, offering insights into the chemical environment of each proton and carbon atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 8-Methyl-7-oxononanoic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Singlet (broad) |

| -CH(CH₃)C=O | 2.5 - 2.8 | Quartet |

| -CH₂-COOH | 2.2 - 2.5 | Triplet |

| -C(=O)CH₃ | 2.1 - 2.4 | Singlet |

| -CH(CH₃)- | 1.1 - 1.3 | Doublet |

| -(CH₂)₄- | 1.2 - 1.7 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbons of the ketone and carboxylic acid are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms. libretexts.orglibretexts.orgchemguide.co.ukchemistrysteps.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 8-Methyl-7-oxononanoic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C =O (Ketone) | 205 - 220 |

| -C OOH | 170 - 185 |

| -C H(CH₃)C=O | 45 - 55 |

| -C H₂-COOH | 30 - 40 |

| -C (=O)CH₃ | 25 - 35 |

| -(C H₂)₄- | 20 - 35 |

| -CH(C H₃)- | 15 - 25 |

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal correlations between adjacent protons, helping to piece together the aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of 8-Methyl-7-oxononanoic acid. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of keto-acids is often characterized by specific cleavage pathways. wikipedia.org Common fragmentation patterns for 8-Methyl-7-oxononanoic acid would include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangement. wikipedia.orgcdnsciencepub.com High-energy collisional activation can produce a unique pattern of product ions that reveals the position of the ketone group. nih.gov

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of 8-Methyl-7-oxononanoic acid

| m/z | Proposed Fragment |

| M-18 | Loss of H₂O |

| M-45 | Loss of -COOH |

| M-57 | Loss of C₄H₉ (from McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. masterorganicchemistry.com For 8-Methyl-7-oxononanoic acid, the IR spectrum would be characterized by strong absorption bands for the carbonyl groups of the carboxylic acid and the ketone, as well as a broad absorption for the hydroxyl group of the carboxylic acid. lumenlearning.com

Interactive Data Table: Characteristic IR Absorption Bands for 8-Methyl-7-oxononanoic acid

| Functional Group | Absorption Range (cm⁻¹) | Description of Band |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H (Aliphatic) | 2960 - 2850 | Sharp |

| C=O (Ketone) | 1725 - 1705 | Strong, sharp |

| C=O (Carboxylic acid) | 1710 - 1680 | Strong, sharp |

| C-O (Carboxylic acid) | 1320 - 1210 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 8-Methyl-7-oxononanoic acid from reaction mixtures or biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of medium-chain fatty acids. creative-proteomics.com Reversed-phase HPLC is a common approach, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. For compounds like 8-Methyl-7-oxononanoic acid, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid to suppress the ionization of the carboxylic acid group, would be suitable. nih.gov Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector. hplc.eu

Interactive Data Table: Typical HPLC Parameters for the Analysis of Medium-Chain Keto-Acids

| Parameter | Typical Conditions |

| Column | C18 or C8 reversed-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV (if applicable), RI, or ELSD |

| Column Temperature | 30-40 °C |

Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. gcms.cz Due to the low volatility of carboxylic acids, 8-Methyl-7-oxononanoic acid requires derivatization prior to GC analysis. A common derivatization method is esterification to form the more volatile fatty acid methyl ester (FAME). gcms.czchromatographyonline.com This can be achieved using reagents such as boron trifluoride in methanol (B129727) or by using silylating agents. chromatographyonline.com

The resulting FAME can then be analyzed by GC, typically using a polar capillary column (e.g., a wax-type or cyanopropyl-based stationary phase) to achieve good separation from other components. gcms.cz Detection is commonly performed using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both identification and quantification. researchgate.net

Interactive Data Table: Typical GC Parameters for the Analysis of 8-Methyl-7-oxononanoic acid as its Methyl Ester

| Parameter | Typical Conditions |

| Derivatization Reagent | BF₃-Methanol or BSTFA |

| Column | DB-23, HP-88, or similar polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 240 °C) |

| Detector | FID or Mass Spectrometer |

Investigation of Biochemical and Metabolic Roles of 8 Methyl 7 Oxononanoic Acid

Putative Biosynthetic Pathways in Biological Systems

While the de novo biosynthesis of 8-methyl-7-oxononanoic acid has not been explicitly detailed in scientific literature, it is possible to theorize potential pathways based on well-characterized analogous biochemical processes, such as the biosynthesis of branched-chain amino acids and fatty acids.

A plausible biosynthetic route for 8-methyl-7-oxononanoic acid could involve a modified fatty acid synthesis pathway, incorporating steps analogous to the chain elongation seen in branched-chain amino acid (BCAA) metabolism. This hypothetical pathway would require a starting precursor molecule that undergoes sequential additions of two-carbon units, followed by specific modifications to introduce the methyl branch and the ketone group at the C8 and C7 positions, respectively.

One theoretical model could start with a precursor like isovaleryl-CoA (derived from leucine (B10760876) catabolism). This starter unit could be extended through cycles of condensation with malonyl-ACP, reduction, dehydration, and a second reduction—the core reactions of fatty acid synthesis. To achieve the specific structure of 8-methyl-7-oxononanoic acid, this canonical pathway would need to be modified. For instance, the final cycle could be interrupted, or a specific β-ketoacyl-ACP intermediate could be diverted and subsequently oxidized to form the C7-keto group. The methyl group at C8 is inherent if a precursor like isovaleryl-CoA is used.

Alternatively, the pathway could draw parallels from biotin (B1667282) synthesis, which begins by hijacking the fatty acid synthesis pathway to produce a pimeloyl (C7) moiety. nih.gov A similar mechanism could theoretically be adapted to produce a branched C9 chain.

Table 1: Hypothetical De Novo Biosynthesis Steps for 8-Methyl-7-oxononanoic Acid

| Step | Proposed Reaction | Precursor(s) | Product | Analogy in Known Pathways |

|---|---|---|---|---|

| 1 | Chain Initiation & Condensation | Isovaleryl-CoA + Malonyl-ACP | β-ketoacyl-ACP intermediate | Fatty Acid Synthesis, Polyketide Synthesis |

| 2 | Chain Elongation (2 cycles) | β-ketoacyl-ACP + NADPH | Elongated Acyl-ACP | Fatty Acid Synthesis |

| 3 | Final Condensation | C7 Acyl-ACP + Malonyl-ACP | C9 β-ketoacyl-ACP | Fatty Acid Synthesis |

| 4 | Thioesterase Action/Diversion | C9 β-ketoacyl-ACP | 8-Methyl-7-oxononanoic acid | Action of specific thioesterases diverting intermediates from fatty acid synthesis |

The theoretical pathway described above would necessitate a specific consortium of enzymes. While direct enzymatic evidence for 8-methyl-7-oxononanoic acid production is lacking, the required catalytic activities exist in various organisms.

Synthases/Condensing Enzymes: A β-ketoacyl-ACP synthase (like FabB or FabF in fatty acid synthesis) would be required to catalyze the condensation reactions that build the carbon chain. nih.gov The specificity of this enzyme for a branched-chain starter unit (e.g., isovaleryl-CoA) would be critical.

Reductases, Dehydratases, and Reductases: The iterative elongation steps would depend on the canonical fatty acid synthase (FAS) complex enzymes: a β-ketoacyl-ACP reductase, a 3-hydroxyacyl-ACP dehydratase, and an enoyl-ACP reductase.

Thioesterase or Transferase: A specialized thioesterase would be needed to cleave the final C9 chain from the acyl carrier protein (ACP) without reducing the C7 ketone. Alternatively, a transferase could divert the β-ketoacyl intermediate from the main FAS pathway.

Oxidoreductase/Dehydrogenase: If the chain is first synthesized as 8-methylnonanoic acid, a specific dehydrogenase or oxidase would be required to introduce the ketone at the C7 position as a post-synthesis modification.

Enzymatic Interactions and Transformation Studies

Although studies focusing specifically on 8-methyl-7-oxononanoic acid are not available, its structure as a branched-chain α-keto acid (relative to the terminal methyl group) allows for informed predictions about its potential enzymatic interactions.

Enzymes are characterized by their substrate specificity, which dictates which molecules they can bind to and act upon. The structure of 8-methyl-7-oxononanoic acid suggests it could be a substrate for several classes of enzymes that metabolize oxo-acids.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of α-keto acids derived from the BCAAs leucine, isoleucine, and valine. wikipedia.orggosset.ai While the keto group in 8-methyl-7-oxononanoic acid is not at the α-position relative to the carboxyl group, the branched structure is a key feature recognized by BCKDC. However, BCKDC has a relatively broad specificity and has been shown to oxidize other keto-acids like 4-methylthio-2-oxobutyrate. wikipedia.org It is plausible, though unproven, that under certain conditions, it or a similar dehydrogenase complex could interact with this compound, potentially leading to its degradation.

Ketoreductases (KREDs): This large family of oxidoreductases catalyzes the reduction of ketones to their corresponding alcohols. google.comrsc.org It is highly probable that various KREDs could recognize the C7-oxo group of 8-methyl-7-oxononanoic acid and reduce it to 8-methyl-7-hydroxynonanoic acid. The substrate specificity would vary significantly between different KREDs. rsc.org

Enzymatic reactions are almost universally stereospecific, meaning they selectively produce or act upon a single stereoisomer of a chiral molecule. Since the C8 carbon of 8-methyl-7-oxononanoic acid is a chiral center, any enzymatic synthesis or transformation would be expected to be highly stereoselective.

A powerful precedent is found in the biosynthesis of biotin. The first committed step is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. AONS stereospecifically catalyzes the condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. nih.govacs.org This demonstrates that enzymes can precisely control the stereochemistry at the carbon adjacent to the keto group in a nonanoic acid backbone.

Similarly, if 8-methyl-7-oxononanoic acid were to be metabolized by a ketoreductase, the reaction would be stereospecific. KREDs are well-known for their ability to produce chiral alcohols with very high enantiomeric excess, making them valuable tools in biotechnology. rsc.orgresearchgate.netnih.gov Therefore, the enzymatic reduction of the C7-keto group would likely yield a specific stereoisomer of 8-methyl-7-hydroxynonanoic acid, either (7S, 8S/R) or (7R, 8S/R), depending on the specific enzyme involved.

Table 2: Potential Stereospecific Enzymatic Reactions Involving 8-Methyl-7-oxononanoic Acid

| Enzyme Class | Reaction Type | Potential Product(s) | Stereochemical Outcome | Example of a Related Enzyme |

|---|---|---|---|---|

| Synthase | Biosynthesis (Condensation) | (8S)- or (8R)-8-Methyl-7-oxononanoic acid | Production of a single enantiomer | 8-Amino-7-oxononanoate Synthase (AONS) nih.govebi.ac.uk |

| Ketoreductase (KRED) | Reduction | (7S)- or (7R)-8-Methyl-7-hydroxynonanoic acid | Production of a single diastereomer | Various microbial KREDs google.comrsc.org |

| Dehydrogenase | Oxidation | 8-Methyl-7-oxononanoic acid | Acts on a specific stereoisomer of the precursor alcohol | Alcohol Dehydrogenases |

Role as a Metabolic Intermediate in Organismal Pathways (Currently uncharacterized for this specific compound)

The direct role of 8-methyl-7-oxononanoic acid as a metabolic intermediate has not been characterized. However, compelling indirect evidence suggests a plausible role related to the metabolism of capsaicinoids, the active components in chili peppers.

Studies on the metabolism of dihydrocapsaicin (B196133) (DHC), a major capsaicinoid, have shown that it is hydrolyzed in the gastrointestinal tract and liver of rats. nih.govosti.gov A significant metabolite identified in portal blood is 8-methylnonanoic acid, the corresponding fatty acid. osti.govdovepress.com This metabolic conversion from DHC to 8-methylnonanoic acid implies the existence of one or more intermediate compounds. Given its structure, 8-methyl-7-oxononanoic acid is a chemically logical candidate for such an intermediate, potentially arising from the oxidation of a hydroxylated precursor during the breakdown of the DHC side chain.

Furthermore, the metabolite 8-methylnonanoic acid has been shown to be biologically active on its own, modulating energy metabolism in adipocytes by affecting lipogenesis and glucose uptake. nih.govnih.gov This finding underscores the metabolic significance of the C9 branched-chain fatty acid structure and lends weight to the hypothesis that its precursors, including the oxo-form, could be transient but important players in this metabolic pathway.

Additionally, the structural similarity to 8-amino-7-oxononanoate, a committed intermediate in the vital biotin synthesis pathway in bacteria, fungi, and plants, highlights that molecules with this C7-oxo-nonanoic acid backbone serve as key metabolic intermediates in nature. kegg.jpnih.govgenome.jp

Structure Activity Relationship Sar Studies and Molecular Modeling

Conformational Analysis and Stereochemical Impact on Interactions

There is a lack of specific research on the conformational analysis of 8-Methyl-7-oxononanoic acid. Understanding the three-dimensional arrangement of its atoms and the influence of its stereochemistry on potential biological interactions is fundamental to elucidating its mechanism of action. However, no dedicated studies on these aspects have been found. The flexible nature of its aliphatic chain suggests that it can adopt multiple conformations, the preferences for which would likely be influenced by its environment. The stereocenter at the 8th carbon position introduces the possibility of (R) and (S) enantiomers, which could have different biological activities, but this has not been explored.

Design and Synthesis of Analogs for SAR Exploration

The design and synthesis of analogs of 8-Methyl-7-oxononanoic acid specifically for the purpose of SAR exploration have not been documented. While the synthesis of the parent compound has been mentioned in the context of creating other molecules, a systematic effort to generate a library of analogs with modifications to the alkyl chain length, the position of the methyl group, or the keto and carboxylic acid functionalities has not been reported. Such a library would be essential for a thorough investigation of its structure-activity relationships.

Applications of 8 Methyl 7 Oxononanoic Acid in Chemical Biology and Materials Science

Utilization as a Versatile Synthetic Building Block

The primary and most well-documented application of 8-methyl-7-oxononanoic acid is its role as a key precursor in the synthesis of capsaicinoids, the class of compounds responsible for the pungent flavor of chili peppers. Specifically, it is instrumental in creating dihydrocapsaicin (B196133), a naturally occurring and less pungent analog of capsaicin.

The synthetic utility of 8-methyl-7-oxononanoic acid lies in the distinct reactivity of its two functional groups. The carboxylic acid can be readily converted into an acyl chloride, which facilitates amide bond formation with an appropriate amine. The ketone group, on the other hand, can be removed through a reduction reaction. A notable process is the Huang-Minlon reduction, a modification of the Wolff-Kishner reduction, which transforms the ketone into a methylene group under basic conditions.

In a typical synthesis of dihydrocapsaicin, 8-methyl-7-oxononanoic acid undergoes a Huang-Minlon reduction to yield 8-methylnonanoic acid nih.govacs.orgyoutube.com. This removes the ketone functionality, leaving the saturated fatty acid chain characteristic of dihydrocapsaicin. The resulting 8-methylnonanoic acid is then activated, often by conversion to its acyl chloride, and reacted with vanillylamine (4-hydroxy-3-methoxybenzylamine) to form the final amide product, dihydrocapsaicin nih.govacs.org. This synthetic route has proven effective for producing various dihydrocapsaicinoids, demonstrating the reliability of 8-methyl-7-oxononanoic acid as a foundational building block youtube.com.

| Reaction Step | Reactant | Key Reagent(s) | Product | Significance |

| Reduction | 8-Methyl-7-oxononanoic acid | Hydrazine (B178648), base (e.g., KOH) | 8-Methylnonanoic acid | Removes ketone, forms the required alkyl chain. |

| Amide Coupling | 8-Methylnonanoic acid | Thionyl chloride, Vanillylamine | Dihydrocapsaicin | Forms the final capsaicinoid structure. |

Integration into Complex Molecular Architectures

Beyond its established role in capsaicinoid synthesis, the bifunctional nature of 8-methyl-7-oxononanoic acid presents opportunities for its integration into more complex molecular architectures, including polymers and other functional materials. The ketone and carboxylic acid moieties can serve as handles for orthogonal chemical modifications, allowing for stepwise construction of intricate structures.

In Polymer Science: Long-chain keto acids can be incorporated into polymer backbones. The carboxylic acid can be used for esterification or amidation reactions to form polyester or polyamide chains, respectively. The ketone group, meanwhile, remains embedded within the polymer chain as a functional pendant group. This embedded ketone can later be used for post-polymerization modification, such as:

Cross-linking: Forming oximes or hydrazones to create networked materials with altered mechanical properties.

Grafting: Attaching other polymer chains or molecules to the main backbone.

Surface Modification: Functionalizing the surface of a material by reacting the accessible ketone groups.

The incorporation of keto groups into a polymer backbone, such as in keto-functionalized polyethylene, can also introduce points for photodegradation, potentially leading to the development of more environmentally benign materials uni-konstanz.de.

In Supramolecular Chemistry: The carboxylic acid group can participate in hydrogen bonding to form dimers or more complex self-assembled structures. The ketone group provides an additional site for non-covalent interactions or can be used as a reactive site to link the molecule to other components within a supramolecular assembly.

Development of Chemical Probes and Tags

The functional groups of 8-methyl-7-oxononanoic acid make it a candidate for the development of chemical probes and bioconjugation reagents. The field of bioconjugation relies on the ability to covalently link molecules to biomolecules like proteins or nucleic acids, and the reactivity of ketones and carboxylic acids is well-established for this purpose.

The carboxylic acid can be activated (e.g., with carbodiimides) to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. This is a standard method for labeling proteins.

The ketone group offers a bioorthogonal handle for chemoselective ligation. It can react specifically with hydrazines or alkoxyamines to form stable hydrazone or oxime linkages, respectively. This type of reaction is highly specific and can occur under physiological conditions, making it ideal for labeling biomolecules in complex biological samples.

By modifying 8-methyl-7-oxononanoic acid with a reporter group (like a fluorescent dye or a biotin (B1667282) tag) at one end, the other functional group can be used to attach it to a target molecule. For instance, a fluorescent dye could be attached via the carboxylic acid, leaving the ketone free to react with a hydrazine-modified protein. This would create a fluorescently labeled protein, allowing for its visualization in cellular imaging experiments. The long alkyl chain of the molecule can also act as a spacer, potentially reducing steric hindrance between the label and the target biomolecule.

| Functional Group | Reaction Partner | Linkage Formed | Application |

| Carboxylic Acid | Amine (e.g., Lysine side chain) | Amide | Protein labeling, surface functionalization |

| Ketone | Hydrazine | Hydrazone | Bioorthogonal labeling, probe attachment |

| Ketone | Alkoxyamine | Oxime | Bioconjugation, hydrogel formation |

Future Perspectives and Research Gaps

Exploration of Unconventional Synthetic Routes

Currently, there is a notable absence of established and specific synthetic routes for 8-Methyl-7-oxononanoic acid in published scientific literature. This lack of defined synthesis protocols is a primary obstacle to obtaining the compound in sufficient quantities for further study. Future research should prioritize the development of efficient and scalable synthetic pathways.

General methodologies for the synthesis of β-keto acids could be adapted and optimized for this specific target molecule. fiveable.me Promising approaches include the Claisen condensation of esters, which is a classic method for forming carbon-carbon bonds to create β-keto esters that can then be hydrolyzed. fiveable.me Another potential route involves the acylation of enolates derived from ketones or the use of acylating agents with organometallic reagents. organic-chemistry.orgresearchgate.net Furthermore, methods utilizing Meldrum's acid have been successful in producing various fatty β-ketoesters and could be explored. rsc.org A key area of investigation will be the introduction of the methyl branch at the C8 position, possibly through the alkylation of a β-keto ester intermediate. acs.org

The exploration of biocatalytic and enzymatic synthesis routes also presents an unconventional and potentially greener alternative to traditional chemical synthesis. While no specific enzymes have been identified for the synthesis of 8-Methyl-7-oxononanoic acid, the broader field of enzyme-catalyzed reactions for creating complex fatty acids is rapidly advancing. researchgate.net

| Potential Synthetic Strategy | General Description | Key Intermediates |

| Claisen Condensation | Condensation of two ester molecules in the presence of a strong base to form a β-keto ester. | β-keto ester |

| Alkylation of β-Keto Esters | Introduction of an alkyl group (methyl) onto the α-carbon of a β-keto ester followed by hydrolysis and decarboxylation. | Alkylated β-keto ester |

| Acylation using Meldrum's Acid | Reaction of fatty acids with Meldrum's acid to form an intermediate that can be converted to a β-ketoester. | Acyl-Meldrum's acid adduct |

| Biocatalysis | Use of specific enzymes (e.g., lipases, acyltransferases) to construct the target molecule from precursors. | Various enzyme-specific substrates |

Elucidation of Potential Biological Functions and Interactions

The biological role of 8-Methyl-7-oxononanoic acid is currently unknown. However, the structural similarity to other biologically active lipids suggests that it may have significant, yet undiscovered, functions. For instance, the related compound 8-methylnonanoic acid, which lacks the 7-oxo group, is a known degradation by-product of dihydrocapsaicin (B196133) (a capsaicinoid found in chili peppers). nih.govdovepress.com Studies have shown that 8-methylnonanoic acid can modulate energy metabolism in adipocytes, suggesting that capsaicinoid benefits may be partly attributable to its metabolites. nih.govdovepress.com

This precedent provides a strong rationale for investigating whether 8-Methyl-7-oxononanoic acid plays a role in similar metabolic pathways. Future research should aim to determine if this compound occurs naturally in biological systems, perhaps as an intermediate or end-product of fatty acid metabolism or xenobiotic degradation. Investigating its effects on key metabolic processes such as lipogenesis, lipolysis, and glucose uptake in various cell types, particularly adipocytes and hepatocytes, would be a critical first step. nih.gov

Furthermore, the presence of a ketone group makes it a member of the broader class of keto acids, which are known to be involved in energy metabolism, particularly during states of fasting or in certain metabolic disorders. dellait.comnih.gov Elucidating whether 8-Methyl-7-oxononanoic acid interacts with cellular signaling pathways, nuclear receptors, or enzyme systems involved in lipid and energy homeostasis is a key research gap.

Advancements in Analytical Methodologies for Detection and Quantification

A significant barrier to studying 8-Methyl-7-oxononanoic acid is the lack of specific and validated analytical methods for its detection and quantification in biological matrices. The development of such methodologies is a prerequisite for exploring its potential biological functions.

Advanced analytical techniques, particularly chromatography coupled with mass spectrometry, will be central to this effort. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of fatty acids and related metabolites. hmdb.ca For GC-MS analysis, derivatization of the carboxylic acid group to form a more volatile ester, such as a methyl or pentafluorobenzyl ester, is a common and necessary step. aocs.org

The development of a robust LC-MS/MS (tandem mass spectrometry) method would offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound in complex samples like plasma, urine, or cell extracts. This would involve optimizing chromatographic separation conditions and identifying specific precursor-product ion transitions for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Validating these new methods according to established guidelines will be crucial to ensure their accuracy, precision, and reliability for future research and potential clinical applications. The establishment of these analytical tools will be foundational to confirming the presence of 8-Methyl-7-oxononanoic acid in biological systems and understanding its physiological or pathophysiological concentrations.

| Analytical Technique | Approach | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization to a volatile ester. Separation based on volatility and polarity. | High chromatographic resolution, extensive spectral libraries for identification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation in the liquid phase, often using reversed-phase chromatography. No derivatization necessary. | High sensitivity and specificity, suitable for complex biological matrices. |

Q & A

Q. What statistical approaches address contradictions in reported bioactivity data for 8-methyl-7-oxononanoic acid?

- Methodological Answer: Conduct a meta-analysis of dose-response studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s regression. If in vitro and in vivo data conflict, apply Bayesian hierarchical models to reconcile differences in bioavailability or metabolic clearance . Sensitivity analyses should test assumptions (e.g., exclusion of low-quality studies) .

Q. How can researchers validate the role of 8-methyl-7-oxononanoic acid in lipid peroxidation using genetic knockout models?

- Methodological Answer: Use CRISPR-Cas9 to generate acyl-CoA synthetase (ACSL) knockout cell lines. Measure malondialdehyde (MDA) levels via thiobarbituric acid-reactive substances (TBARS) assay after treatment with 8-methyl-7-oxononanoic acid. Compare wild-type and knockout models using two-way ANOVA with post-hoc Tukey tests. Include positive controls (e.g., linoleic acid under oxidative stress) and validate results with lipidomics profiling .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing 8-methyl-7-oxononanoic acid?

- Methodological Answer: Document all synthetic steps in triplicate, including batch-specific variations (e.g., solvent lot numbers, humidity). Share raw spectroscopic data (NMR, MS) in open-access repositories like Zenodo. For purity, report peak area percentages from HPLC chromatograms and residual solvent levels via headspace GC. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers handle impurities in 8-methyl-7-oxononanoic acid samples during kinetic studies?

- Methodological Answer: Use preparative HPLC to isolate impurities (>95% purity) and identify structures via NMR and HRMS. Quantify impurity effects on reaction rates using Michaelis-Menten kinetics with inhibition constants (K). For time-course experiments, include blank runs and spiked controls to differentiate impurity interference from experimental noise .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving 8-methyl-7-oxononanoic acid?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification (power analysis) and humane endpoints. For human cell lines, obtain ethics committee approval and document informed consent for donor materials. Disclose conflicts of interest (e.g., funding from chemical suppliers) in all publications .

Q. How can researchers integrate multi-omics data to elucidate the biological roles of 8-methyl-7-oxononanoic acid?

- Methodological Answer: Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (shotgun LC-MS/MS) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify modules correlated with 8-methyl-7-oxononanoic acid levels. Validate findings with siRNA knockdowns and rescue experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.